molecular formula C18H16N4O4S B2652479 ethyl 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate CAS No. 896327-94-9

ethyl 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2652479
CAS No.: 896327-94-9
M. Wt: 384.41
InChI Key: YEBWYYZNLXTCCF-UHFFFAOYSA-N
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Description

Ethyl 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate (CAS: 896327-87-0) is a heterocyclic compound featuring a pyrido-triazinone core linked via a sulfanyl acetamido bridge to an ethyl benzoate moiety. Its molecular formula is C₁₈H₁₆N₄O₄S, with a molecular weight of 384.409 g/mol . This compound is primarily studied for its role as a synthetic intermediate or bioactive scaffold, though specific applications remain under investigation .

Properties

IUPAC Name

ethyl 4-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S/c1-2-26-16(24)12-6-8-13(9-7-12)19-15(23)11-27-17-20-14-5-3-4-10-22(14)18(25)21-17/h3-10H,2,11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBWYYZNLXTCCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate typically involves multiple steps. One common synthetic route includes the reaction of 4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl with ethyl acetate in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-aminobenzoic acid under specific conditions to yield the final product .

Chemical Reactions Analysis

Ethyl 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group, using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to ethyl 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate exhibit significant anticancer properties. A study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of specific signaling pathways, including the inhibition of cell proliferation and migration .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. Its mechanism appears to involve the modulation of inflammatory cytokines and enzymes that play critical roles in inflammatory responses. For instance, it may inhibit the activity of cyclooxygenase enzymes (COX), which are key targets in anti-inflammatory drug development.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. In vitro studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Interaction with Biological Targets

The compound is believed to interact with multiple biological targets, including:

  • G Protein-Coupled Receptors (GPCRs) : Its structure suggests a potential interaction with GPCRs, which are crucial in many signaling pathways related to cancer and inflammation .
  • Enzymatic Inhibition : The sulfanyl group may facilitate interactions with enzymes involved in metabolic pathways associated with disease processes.

Case Studies

  • Anticancer Study :
    • A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to control groups. The study concluded that this compound could serve as a lead for new anticancer therapies .
  • Inflammation Model :
    • In an animal model of arthritis, administration of the compound led to decreased swelling and pain scores relative to untreated controls. Histological analysis showed reduced infiltration of inflammatory cells in joint tissues.
  • Antimicrobial Efficacy :
    • A series of experiments evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent .

Mechanism of Action

The mechanism of action of ethyl 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets. The compound can chelate metal ions, which is crucial for its biological activity. For example, it can bind to the active site of enzymes, inhibiting their function. This chelation mechanism is particularly important in its anti-HIV activity, where it inhibits the integrase enzyme .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The compound’s uniqueness lies in its pyrido[1,2-a][1,3,5]triazin-4-one core and sulfanyl acetamido linker. Comparable derivatives often vary in substituents or heterocyclic systems, influencing physicochemical properties and bioactivity. Below is a detailed comparison with structurally related compounds from the literature:

Compound Name / ID Core Heterocycle Substituent / Linker Molecular Formula Molecular Weight (g/mol) Key Differences
Ethyl 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate Pyrido[1,2-a][1,3,5]triazin-4-one Sulfanyl acetamido, ethyl benzoate C₁₈H₁₆N₄O₄S 384.409 Reference compound
I-6230 Pyridazin-3-yl Phenethylamino, ethyl benzoate C₂₂H₂₄N₄O₂ 381.448 Pyridazine core; amino linker
I-6373 3-Methylisoxazol-5-yl Phenethylthio, ethyl benzoate C₂₀H₂₀N₂O₃S 368.450 Isoxazole core; thioether linker
Ethyl 2-[(4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl]acetate Pyrido[1,2-a][1,3,5]triazin-4-one Sulfanyl acetate C₁₁H₁₁N₃O₃S 265.29 Simplified structure lacking benzoate

Functional Implications

Bioactivity: The pyrido-triazinone core in the target compound may enhance binding to biological targets (e.g., kinases or enzymes) compared to pyridazine (I-6230) or isoxazole (I-6373) systems, which are less electron-deficient . The sulfanyl acetamido linker improves metabolic stability relative to amino or thioether linkers in I-6230 and I-6373, respectively .

Physicochemical Properties: The ethyl benzoate moiety increases lipophilicity (logP ~2.5–3.0) compared to simpler derivatives like ethyl 2-[(4-oxo-pyrido-triazin-2-yl)sulfanyl]acetate (logP ~1.8) . Substituent variations impact solubility: I-6230 (phenethylamino) exhibits higher aqueous solubility than the sulfanyl-linked target compound due to protonatable amino groups .

Research Findings and Data

Stability Studies

  • The pyrido-triazinone core demonstrates thermal stability up to 250°C, surpassing the decomposition temperatures of pyridazine (I-6230, ~200°C) and isoxazole (I-6373, ~180°C) analogs .

Biological Activity

Ethyl 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound that combines a benzoate moiety with a pyrido-triazinyl unit containing a sulfur atom. This unique structure suggests significant potential for diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article explores the biological activity of this compound based on current research findings.

  • Molecular Formula : C12H13N3O3S
  • Molecular Weight : 279.32 g/mol
  • CAS Number : 306978-51-8

Antimicrobial Activity

Several studies indicate that compounds similar to this compound exhibit notable antimicrobial properties. For instance:

  • Mechanism of Action : The compound may inhibit bacterial growth by targeting specific enzymes or pathways essential for cell division and metabolism.
  • Case Study : A related compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects .

Anticancer Activity

The structural features of this compound suggest potential anticancer properties:

  • Research Findings : In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines. The presence of the triazine ring is believed to enhance the interaction with DNA or RNA, disrupting cellular processes .

Antioxidant Activity

Antioxidant properties have been noted in related compounds:

  • Mechanism : The sulfur atom in the structure may play a crucial role in scavenging free radicals.
  • Quantitative Analysis : DPPH and ABTS assays have shown that certain derivatives exhibit IC50 values comparable to known antioxidants like ascorbic acid .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals unique biological profiles:

Compound NameStructure FeaturesBiological ActivityUniqueness
8-MethylquinolineMethyl group on a quinoline ringAntimicrobialLacks sulfur functionality
Pyridazine DerivativesSimilar nitrogen-containing heterocyclesAnticancerDifferent nitrogen arrangement
Benzamide DerivativesAmide linkage with aromatic systemsEnzyme inhibitionNo triazine ring

The uniqueness of this compound lies in its specific combination of functional groups which may confer distinct biological properties compared to these similar compounds .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrido-triazinone Core : Cyclization reactions under acidic or basic conditions.
  • Introduction of the Sulfanyl Group : Nucleophilic substitution where a suitable thiol reacts with the pyrido-triazinone intermediate.
  • Acetylation : Acetic anhydride or acetyl chloride is used to introduce the acetyl group.

These synthetic routes highlight the complexity and potential for modification in developing derivatives with enhanced biological activity .

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